N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine
Description
N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine is a secondary amine featuring a benzyl group substituted with a 2-ethoxyethoxy moiety at the para-position of the aromatic ring. The ethoxyethoxy chain introduces both hydrophilicity and conformational flexibility, distinguishing it from simpler benzylamine derivatives.
Properties
IUPAC Name |
N-[[4-(2-ethoxyethoxy)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-14-11-12-5-7-13(8-6-12)16-10-9-15-4-2/h5-8,14H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUVOKVJHDCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine involves several steps, typically starting with the preparation of the benzyl precursor The benzyl group is then functionalized with an ethoxyethoxy chain through an etherification reactionIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the ethoxyethoxy chain can be replaced with other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzyl derivatives and amines .
Scientific Research Applications
Pharmacological Applications
N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine has been investigated for its role as a potential therapeutic agent in several diseases:
- Cancer Treatment : Research indicates that compounds with similar structures can act as inhibitors of receptor tyrosine kinases, which are crucial in the proliferation of cancer cells. The anti-proliferative properties of aniline derivatives have been noted, suggesting that this compound may also exhibit similar effects against various cancers through inhibition of growth factor signaling pathways .
- Anti-inflammatory Properties : Some studies have shown that related compounds can modulate inflammatory pathways, such as NF-κB signaling. This modulation could make this compound a candidate for treating inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Amine Coupling Reactions : The compound can be synthesized through the coupling of 4-(2-Ethoxyethoxy)benzyl chloride with ethylamine under basic conditions. This method allows for the introduction of the ethoxyethyl group at the para position of the benzyl moiety.
- Structure-Activity Relationship Studies : Investigations into how variations in the structure affect biological activity have been conducted. For instance, modifications to the ethoxy group or the benzyl ring can significantly influence the compound's potency against specific biological targets .
Table 1: Summary of Biological Activities
Case Study Examples :
- Cancer Cell Lines : In vitro studies have demonstrated that derivatives with similar structures inhibit growth in various cancer cell lines, suggesting that this compound may possess similar anti-cancer properties.
- Inflammation Models : Animal models treated with related compounds showed reduced inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .
Conclusion and Future Directions
The compound this compound shows promise in various scientific applications, particularly in pharmacology and medicinal chemistry. Future research should focus on:
- Clinical Trials : To establish safety and efficacy in humans.
- Mechanistic Studies : To better understand its action at the molecular level.
- Formulation Development : To enhance bioavailability and therapeutic effectiveness.
Mechanism of Action
The mechanism of action of N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine (CAS: 444907-15-7)
N-Methyl 4-Methoxyphenethylamine (CAS: 4091-50-3)
- Structure : A primary amine substituted with a 4-methoxyphenyl group and an N-methyl group.
- Lower molecular weight (179.26 g/mol vs. ~265 g/mol for the target compound) and higher volatility .
N-[2-(4-Methoxyphenoxy)benzyl]ethanamine
- Structure: Features a phenoxy-benzyl group instead of ethoxyethoxy.
- Key Differences: The phenoxy group reduces conformational flexibility compared to the ethoxyethoxy chain. Increased aromaticity may enhance π-π stacking interactions in receptor binding .
Physicochemical Properties
*Estimated based on structural analogs in and .
Biological Activity
N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine, with the CAS number 1040686-44-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of 223.31 g/mol. The compound features a benzyl group substituted with an ethoxyethoxy chain, which influences its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets are still under investigation; however, preliminary studies suggest the compound may influence neurotransmitter systems and exhibit anti-cancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing benzylthio groups demonstrate efficacy against various microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus flavus
These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For example, derivatives designed with similar functional groups have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism involves disruption of microtubule dynamics, which is crucial for cell division .
Table 1: Summary of Biological Activities
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis, particularly in pharmaceutical development. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Potential Therapeutic Applications
- Neurological Disorders : Due to its interaction with neurotransmitter systems, there is potential for development as a treatment for conditions like depression or anxiety.
- Cancer Therapy : Ongoing research aims to explore its efficacy in targeted cancer therapies, leveraging its ability to disrupt microtubule assembly.
- Antimicrobial Agents : Given its promising antimicrobial profile, it could be developed into new antibiotics or antifungal medications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
